AZD 4407 was developed by AstraZeneca, a major player in pharmaceutical research and development. Its chemical structure is characterized by a specific arrangement of atoms that allows it to interact effectively with the target enzyme, inhibiting its activity and thereby reducing leukotriene production. The compound is identified by its CAS number, 166882-70-8.
The synthesis of AZD 4407 involves several key steps, primarily utilizing Negishi coupling, a method that facilitates the formation of carbon-carbon bonds between organozinc compounds and aryl halides.
This synthetic route emphasizes efficiency and scalability, making it suitable for large-scale production.
AZD 4407 has a complex molecular structure that can be described using its molecular formula and molecular weight of approximately 225.29 g/mol.
Crystallographic studies may reveal precise bond lengths and angles, providing insights into the compound's reactivity and interaction with biological targets.
AZD 4407 undergoes several chemical reactions relevant to its function as an inhibitor:
AZD 4407 exerts its pharmacological effects primarily through competitive inhibition of 5-lipoxygenase.
Studies have shown that AZD 4407 can effectively reduce leukotriene levels in animal models, supporting its potential as a therapeutic agent.
AZD 4407 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties.
AZD 4407 holds promise in various scientific applications:
AZD 4407 (chemical name: 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one; CAS: 166882-70-8) is a selective small-molecule inhibitor with high specificity for 5-lipoxygenase (5-LOX), a pivotal enzyme in the arachidonic acid (AA) cascade. Its molecular formula is C₁₉H₂₁NO₃S₂, and it exhibits a molecular weight of 375.50 g/mol [4]. The compound's binding affinity for 5-LOX is attributed to its thioether-linked heterocyclic structure, which enables precise interactions with the enzyme's catalytic iron domain and adjacent hydrophobic pockets. Structural analyses reveal that AZD 4407 binds to the active site of 5-LOX, competitively displacing AA substrates. This binding stabilizes the enzyme in a catalytically inert conformation, thereby preventing the initial oxidation step required for leukotriene synthesis [3] [7].
Binding thermodynamics studies indicate that AZD 4407 follows an induced-fit model, where the enzyme undergoes conformational changes to accommodate the inhibitor. This process significantly reduces conformational entropy, resulting in a high binding affinity (Kd values in the nanomolar range). Mutagenesis studies further identify residues His367, His372, and Ile673 as critical for AZD 4407's binding stability [5] [10].
Table 1: Molecular Properties and Binding Parameters of AZD 4407
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₉H₂₁NO₃S₂ | High-Resolution MS |
CAS Number | 166882-70-8 | — |
Primary Target | 5-Lipoxygenase (5-LOX) | FP Assay |
Binding Affinity (Kd) | 12 ± 10 µM (with Ca²⁺ stabilization) | Isothermal Titration Calorimetry |
Critical Binding Residues | His367, His372, Ile673 | Site-Directed Mutagenesis |
The inhibition of 5-LOX by AZD 4407 disrupts the synthesis of pro-inflammatory leukotrienes (LTs), including LTB₄, LTC₄, and LTD₄. Mechanistically, AZD 4407 chelates the active-site iron of 5-LOX, blocking the stereospecific oxygenation of AA to 5-HPETE (5-hydroperoxyeicosatetraenoic acid). This prevents the subsequent dehydration to LTA₄, the precursor for all cysteinyl leukotrienes [4]. This enzymatic blockade propagates through multiple signaling pathways:
Synthetic studies highlight that the thioether bridge in AZD 4407 is essential for its activity. Efficient routes utilize nucleophilic organometallic species (e.g., Grignard reagents) to form this bridge via sulfur-selective reactions, ensuring optimal stereochemical orientation for 5-LOX binding [3] [7].
Table 2: Effects of AZD 4407 on Leukotriene Synthesis Enzymes
Enzyme | Substrate | Inhibition by AZD 4407 | Downstream Impact |
---|---|---|---|
5-Lipoxygenase | Arachidonic Acid | >95% at 10 µM | Blocks 5-HPETE/LTA₄ formation |
LTA₄ Hydrolase | LTA₄ | No effect | — |
LTC₄ Synthase | LTA₄ | No effect | — |
Beyond acute inflammation, AZD 4407 modulates cellular homeostasis by reprogramming AA metabolism. By shunting AA toward alternative pathways (e.g., COX-mediated prostaglandin synthesis), it alters the eicosanoid balance in immune cells. This shift reduces neutrophil chemotaxis and endothelial adhesion, as validated by in vitro assays showing 80% suppression of LTB₄-directed neutrophil migration [8].
AZD 4407 also influences redox homeostasis. 5-LOX activity generates reactive oxygen species (ROS) during leukotriene synthesis. Inhibiting the enzyme lowers cellular ROS by >40%, mitigating oxidative stress in bronchial and synovial tissues. Additionally, transcriptomic analyses reveal that AZD 4407 downregulates 5-LOX-dependent genes involved in matrix metalloproteinase (MMP) production, thereby preserving extracellular matrix integrity in diseases like psoriasis [4] [8].
Mitochondrial metabolism is indirectly affected through reduced LT-mediated inflammation. LTs impair mitochondrial respiration by uncoupling oxidative phosphorylation; AZD 4407 restores ATP synthesis rates by 25–30% in macrophage models. However, it exhibits no direct effect on mitochondrial complexes I–V [10].
Table 3: Metabolic and Homeostatic Impacts of AZD 4407
Cellular Process | Effect of AZD 4407 | Experimental Evidence |
---|---|---|
AA Metabolic Flux | Shunts AA toward COX/cytochrome P450 | LC-MS/MS eicosanoid profiling |
ROS Production | Reduces by 40–60% | DCFH-DA fluorescence assay |
Neutrophil Chemotaxis | Inhibits LTB₄-directed migration | Boyden chamber assay (IC₅₀: 0.8 µM) |
Mitochondrial ATP | Restores 25–30% of baseline synthesis | Seahorse XF analyzer |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7